
(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt
Übersicht
Beschreibung
“(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt” is likely a complex organic compound. The “Boc” in the name refers to a tert-butoxycarbonyl protective group, commonly used in organic synthesis to protect amines . “Homoserine” is an α-amino acid, and “dicyclohexylammonium” refers to a type of quaternary ammonium cation . The exact properties and uses of this specific compound would depend on its precise structure and the context in which it is used.
Chemical Reactions Analysis
The chemical reactions involving “(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt” would depend on the specific conditions and reagents present. In general, Boc-protected amines can undergo a variety of reactions, including acid-catalyzed deprotection and reactions at other functional groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt” would be determined by its molecular structure. In general, salts of quaternary ammonium compounds are often soluble in water and can act as electrolytes .
Wissenschaftliche Forschungsanwendungen
Improved Synthesis of L-Homoserine Derivatives
Uzar (1991) detailed a method for preparing N-alkoxycarbonyl-L-homoserine lactones, crucial intermediates in synthesizing (S)-N-Boc-L-homoserine Dicyclohexylammonium Salt. This process involves selective esterification of L-aspartic acid, followed by N-protection, precipitation of the dicyclohexylammonium salts, chemoselective reduction, and cyclization (Uzar, 1991).
Supramolecular Gel Derived from a Simple Organic Salt
Sahoo et al. (2012) synthesized organic salts derived from tert-butoxycarbonyl (Boc)-protected L-amino acids and secondary amines, including dicyclohexylammonium Boc-glycinate. This compound exhibited significant load-bearing, moldable, and self-healing properties, demonstrating potential for stress-bearing applications (Sahoo et al., 2012).
Synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine
Carrasco et al. (2003) reported the synthesis of a derivative from L-homoserine, useful for incorporating into peptides and generating neoglycopeptides. This advancement expands the capabilities of neoglycopeptide synthesis (Carrasco et al., 2003).
Preparation of Phosphoamino Acid Derivatives
Wakamiya et al. (1995) prepared Boc-phosphoamino acid derivatives with O-[di(4-nitrobenzyl)- or dicyclohexylphosphono]-protection for the Boc-mode solid-phase synthesis of phosphopeptides, showcasing the utility of these derivatives in peptide synthesis (Wakamiya et al., 1995).
Improved Synthesis of Radioactive O-succinyl-L-homoserine
Greene (1977) described a method suited for synthesizing radioactive O-succinyl-L-homoserine, which involves t-butoxycarbonylation of the amino group, demonstrating the compound's utility in radiochemical applications (Greene, 1977).
Dicyclohexylammonium Nitrite as a Corrosion Inhibitor
Wachter et al. (1951) studied the use of Dicyclohexylammonium Nitrite, a derivative of Dicyclohexylammonium, as a powerful corrosion inhibitor for steel, highlighting its application in industrial settings (Wachter et al., 1951).
Eigenschaften
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C9H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-9(2,3)15-8(14)10-6(4-5-11)7(12)13/h11-13H,1-10H2;6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t;6-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXHXJSPZIZVJY-ZCMDIHMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675717 | |
| Record name | N-(tert-Butoxycarbonyl)-L-homoserine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate | |
CAS RN |
63491-82-7 | |
| Record name | N-(tert-Butoxycarbonyl)-L-homoserine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate](/img/structure/B564479.png)
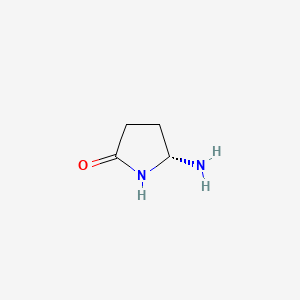
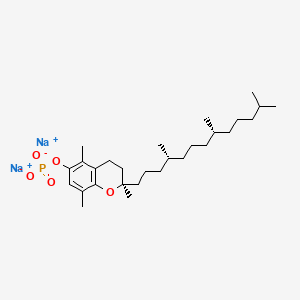


![7-Hydroxy-11-{4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl}-5H-5lambda~4~-dibenzo[b,f][1,4]thiazepin-5-one](/img/structure/B564492.png)
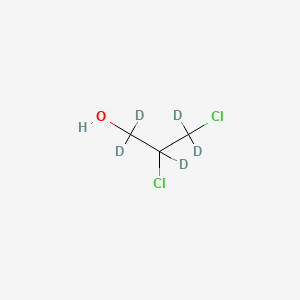

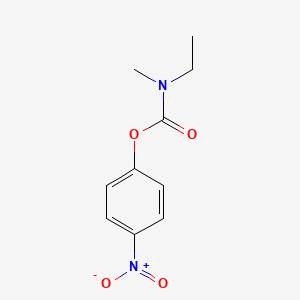

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethylamine](/img/structure/B564498.png)
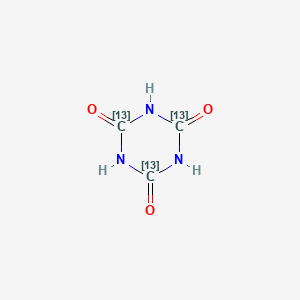
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine](/img/structure/B564500.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate](/img/structure/B564501.png)